4-methoxy-2,5-dimethylbenzene-1-sulfonamide
Overview
Description
4-methoxy-2,5-dimethylbenzene-1-sulfonamide is a chemical compound belonging to the class of sulfonamides. It is characterized by the presence of a methoxy group at the fourth position, two methyl groups at the second and fifth positions, and a sulfonamide group attached to a benzene ring. This compound is known for its unique properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents, followed by the reaction with ammonia or an amine to form the sulfonamide .
Industrial Production Methods
In industrial settings, the production of 4-methoxy-2,5-dimethylbenzene-1-sulfonamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
4-methoxy-2,5-dimethylbenzene-1-sulfonamide is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy and methyl groups may influence the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzenesulfonamide
- 2,5-Dimethylbenzenesulfonamide
- 4-Methoxy-2-methylbenzenesulfonamide
Uniqueness
4-methoxy-2,5-dimethylbenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
4-methoxy-2,5-dimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-6-5-9(14(10,11)12)7(2)4-8(6)13-3/h4-5H,1-3H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHUWDMTFWUVFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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